N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CDMFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMFA belongs to the class of amides and is synthesized through a multi-step process.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to modulate several biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is also readily available and can be obtained from commercial sources. However, N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide. One potential area of research is the development of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide in vivo. Additionally, the development of new synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide could lead to improved yields and purity. Finally, the investigation of the potential side effects and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is important for its safe use in humans.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. While N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for laboratory experiments, it also has some limitations. There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide, including the development of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction with furfurylamine to form the intermediate product. The final product is obtained by reacting the intermediate product with acryloyl chloride in the presence of a base.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been the focus of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-10-4-5-11(22-10)6-7-16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXFPUKTYZFLB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
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